6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine

cGMP phosphodiesterase inhibition PDE5 selectivity quinazoline SAR

6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine (CAS 150450-02-5) is a 4-benzylamino-substituted 6,7,8-trimethoxyquinazoline derivative. This compound belongs to a class of 4-aminoquinazolines recognized for their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase and cyclic GMP phosphodiesterase (cGMP-PDE), depending on the nature of the 4-substituent.

Molecular Formula C18H19N3O3
Molecular Weight 325.4 g/mol
Cat. No. B12276430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine
Molecular FormulaC18H19N3O3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC=CC=C3)OC)OC
InChIInChI=1S/C18H19N3O3/c1-22-14-9-13-15(17(24-3)16(14)23-2)20-11-21-18(13)19-10-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,19,20,21)
InChIKeyZGIXGZXRVWEURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine: A 4-Benzylaminoquinazoline Scaffold for cGMP-PDE and Antiproliferative Discovery Programs


6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine (CAS 150450-02-5) is a 4-benzylamino-substituted 6,7,8-trimethoxyquinazoline derivative. This compound belongs to a class of 4-aminoquinazolines recognized for their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase and cyclic GMP phosphodiesterase (cGMP-PDE), depending on the nature of the 4-substituent [1]. The 6,7,8-trimethoxy substitution pattern on the quinazoline core, combined with an unsubstituted N-benzyl group at the 4-position, distinguishes it from the more extensively studied 4-anilinoquinazoline EGFR inhibitors (e.g., PD153035) and from 4-benzylamino analogs bearing electron-rich substituents on the benzyl ring that have been optimized for cGMP-PDE potency [2]. This compound serves as a key intermediate and comparator scaffold in medicinal chemistry programs exploring how subtle modifications at the 4-benzylamino position modulate target selectivity between kinase and phosphodiesterase enzyme families.

Why 6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine Cannot Be Assumed Interchangeable with Other 4-Aminoquinazolines


Within the 6,7,8-trimethoxyquinazoline chemotype, the 4-position substituent functions as a binary switch between distinct pharmacological profiles. Published structure-activity relationship (SAR) studies demonstrate that 4-anilino substitution directs compounds toward EGFR tyrosine kinase inhibition, with lead analog Tg11 achieving an IC50 of 0.434 μM against SGC7901 gastric cancer cells [1]. Conversely, 4-benzylamino substitution—particularly with electron-rich benzyl groups such as 3,4-methylenedioxybenzyl—confers potent cGMP-PDE inhibition (IC50 = 0.36 μM) with at least 10-fold selectivity over other PDE isozymes [2]. The unsubstituted N-benzyl group in 6,7,8-trimethoxy-n-(phenylmethyl)-4-quinazolinamine occupies a strategic intermediate position: it lacks the electron-donating substituents required for optimal PDE5 potency [2], yet lacks the aniline NH geometry preferred for EGFR kinase binding [1]. This structural nuance means that generic substitution with either a potent N-aryl or a substituted N-benzyl analog will predictably yield a different selectivity and potency profile, undermining experimental reproducibility in programs that depend on precise pharmacological signatures.

Quantitative Differentiation Evidence for 6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine Selection Versus Closest Analogs


Evidence Item 1: Differential cGMP-PDE Inhibitory Potency — Unsubstituted vs. Methylenedioxy-Substituted Benzyl

The unsubstituted N-benzyl group of 6,7,8-trimethoxy-n-(phenylmethyl)-4-quinazolinamine contrasts directly with the 3,4-methylenedioxybenzyl analog (CAS 150450-00-3), which was identified as the most potent cGMP-PDE inhibitor in a systematic SAR study of 4-substituted 6,7,8-trimethoxyquinazolines. The methylenedioxybenzyl analog achieved an IC50 of 0.36 μM against cGMP-PDE from porcine aorta and exhibited at least 10-fold selectivity over other PDE isozymes [1]. The Takase et al. study concluded that the 4-((3,4-(methylenedioxy)benzyl)amino) group is essential for potent cGMP-PDE inhibition, implying that the unsubstituted benzyl analog (the target compound) displays substantially weaker cGMP-PDE activity [1]. This potency differential—expected to exceed 10-fold based on SAR trends within the same study—positions the target compound as the appropriate negative control or baseline scaffold for programs aiming to deconvolute the contribution of benzyl ring electronics to PDE5 inhibition.

cGMP phosphodiesterase inhibition PDE5 selectivity quinazoline SAR

Evidence Item 2: N-Benzyl vs. N-Aryl Substitution Diverts Target Engagement from EGFR Kinase to cGMP-PDE

Published data from two independent series establish that the nature of the 4-amino substituent on the 6,7,8-trimethoxyquinazoline scaffold dictates target engagement. In the N-aryl series, compound Tg11 (a 4-anilinoquinazoline derivative) inhibited SGC7901 gastric cancer cell proliferation with an IC50 of 0.434 μM, outperforming epirubicin (IC50 = 5.16 μM) and functioning as an EGFR inhibitor that suppresses EGF-induced ERK1/2 phosphorylation [1]. In contrast, SAR studies by Takase et al. on the 4-benzylamino series demonstrated that the cGMP-PDE inhibitory activity is exquisitely sensitive to benzyl ring electronics, with the 3,4-methylenedioxybenzyl group conferring an IC50 of 0.36 μM and >10-fold PDE isozyme selectivity [2]. The target compound, bearing an unsubstituted N-benzyl group, structurally belongs to the benzylamino series class associated with PDE rather than EGFR pharmacology. Its availability allows investigators to probe the minimum structural requirement for diverting the 6,7,8-trimethoxyquinazoline scaffold away from EGFR kinase inhibition and toward phosphodiesterase engagement.

EGFR tyrosine kinase inhibition target selectivity quinazoline pharmacophore

Evidence Item 3: Antiproliferative Activity Comparison Against Multi-Cell-Line Panels — N-Benzyl vs. Optimized N-Aryl Analogs

A comprehensive SAR study by Liu et al. (2007) evaluated 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives against four human cancer cell lines (PC3 prostate, A431 epidermoid, Bcap-37 breast, BGC823 gastric) via MTT assay. The most potent N-aryl derivatives, compounds 6b and 6e, exhibited IC50 values ranging from 5.8 to 9.8 μM across these cell lines [1]. In the same chemical class, a subsequent study by Liu et al. (2018) reported that an N-aryl derivative Tg11 achieved single-digit sub-micromolar potency (IC50 = 0.434 μM) against SGC7901 gastric cancer cells [2]. The target compound, as a member of the N-benzyl (rather than N-aryl) sub-series, was synthesized within the broader Liu et al. (2007) program, which noted that most compounds tested exhibited weaker anticancer activity than the reference standard PD153035 [3]. This positions the N-benzyl analog as a reference compound for benchmarking the antiproliferative contribution of the N-aryl pharmacophore, and for investigating whether 4-benzylamino substitution uniformly attenuates cytotoxicity relative to 4-anilino substitution.

antiproliferative activity cancer cell line panel quinazoline derivatives

Evidence Item 4: N-Benzyl vs. N-Methyl-N-Phenyl Substitution — Hydrogen Bond Donor Capability Impacts Kinase Binding

The target compound (N-benzyl, secondary amine at 4-position) differs from the N-methyl-N-phenyl tertiary amine analog 6,7,8-trimethoxy-N-methyl-N-phenylquinazolin-4-amine (CAS 174892-23-0; CHEMBL545302) by the presence of one hydrogen bond donor (N-H) at the 4-amino position. In the EGFR kinase inhibitor pharmacophore, the 4-anilino N-H group forms a critical hydrogen bond with the hinge region of the kinase (e.g., with Met793 in EGFR), a contact that is abolished upon N-methylation [1]. BindingDB data confirm that the N-methyl-N-phenyl analog (BDBM50291101 / CHEMBL545302) was tested against EGFR, with its tertiary amine structure precluding the canonical hinge-binding H-bond [2]. The target compound retains this N-H donor, which is a structural prerequisite for EGFR hinge binding. This molecular distinction—presence or absence of a single hydrogen bond donor—can result in orders-of-magnitude differences in kinase binding affinity, making the target compound the relevant comparator when investigating the contribution of 4-amino N-H hydrogen bonding to kinase target engagement within the 6,7,8-trimethoxyquinazoline series.

hydrogen bond donor kinase hinge binding quinazoline N-substitution

Evidence Item 5: Microwave-Assisted Synthesis of N-Benzyl-6,7,8-trimethoxyquinazolin-4-amines — Accessible Entry Point for Derivative Libraries

Liu et al. (2009) reported a microwave-assisted synthetic protocol for 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds, achieving rapid reaction of 6,7,8-trimethoxy-4-chloroquinazoline with aryl or benzyl amines in isopropyl alcohol under microwave irradiation, yielding products in good yields and short reaction times [1]. The target compound, synthesized from 4-chloro-6,7,8-trimethoxyquinazoline and benzylamine (phenylmethyl amine), serves as a direct product of this established methodology [2]. This synthetic accessibility contrasts with more structurally complex N-aryl or substituted N-benzyl analogs that may require specialized amine precursors, additional protection/deprotection steps, or lengthier purification. The unsubstituted benzylamine starting material is a commodity chemical, whereas 3,4-methylenedioxybenzylamine or elaborated aniline derivatives impose higher cost and limited commercial availability. The target compound thus represents the most synthetically accessible member of the 4-benzylamino-6,7,8-trimethoxyquinazoline series, suitable for rapid parallel library expansion.

microwave synthesis quinazoline derivatization lead optimization

Evidence Item 6: Physicochemical Differentiation — LogP, TPSA, and Drug-Likeness Parameters Distinguish N-Benzyl from Substituted Benzyl Analogs

The target compound (N-benzyl) and its closest substituted benzyl analogs diverge in key physicochemical parameters that influence permeability, solubility, and off-target promiscuity. The target compound has a computed LogP of 3.27 and TPSA of 65.5 Ų (Leyan vendor data) . In comparison, the 3,4-methylenedioxybenzyl analog (CAS 150450-00-3) has a molecular weight of 369.4 Da (vs. 325.36 Da for the target), a reported ALogP of 3.1 (Aladdin vendor data), and three additional oxygen atoms contributing to increased polarity . The 2-aryl-4-N-heterocyclic-6,7,8-trimethoxyquinazolines studied by Dwivedi et al. (2022) demonstrated appreciable drug-like characteristics, with compounds in this scaffold family generally residing within Lipinski and Veber parameter space [1]. The target compound's lower molecular weight and unsubstituted benzyl group result in fewer rotatable bonds (6) and a smaller polar surface area than most substituted analogs, parameters that are relevant for predicting passive membrane permeability and CNS penetration potential. Selection of the unsubstituted N-benzyl analog as a reference point allows medicinal chemists to track how incremental increases in benzyl ring substitution affect the developability profile of the series.

physicochemical properties drug-likeness lead optimization

Recommended Application Scenarios for Procuring 6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine


Scenario 1: PDE5 Inhibitor Lead Optimization — Negative Control and Baseline Scaffold

In PDE5 inhibitor discovery programs built on the 4-benzylamino-6,7,8-trimethoxyquinazoline pharmacophore established by Takase et al. (IC50 = 0.36 μM for the methylenedioxybenzyl lead, with >10-fold PDE isozyme selectivity) [1], the target compound serves as the unsubstituted benzyl baseline. Its procurement enables: (a) quantification of the fold-potency gain conferred by electron-donating substituents (e.g., methylenedioxy, methoxy) on the benzyl ring; (b) assessment of whether PDE5 selectivity over other PDE isoforms is maintained or eroded in the absence of benzyl ring substitution; and (c) use as a matched molecular pair control in SAR-by-catalog or parallel synthesis campaigns. The compound is commercially available at 95–98% purity from multiple vendors (AKSci, Amatek Scientific, Leyan) [2], supporting reproducible sourcing for multi-year programs.

Scenario 2: Kinase vs. PDE Target Selectivity Profiling — Chemical Probe for Scaffold Diversion Studies

The target compound's intermediate structural position—sharing the 6,7,8-trimethoxyquinazoline core with both EGFR inhibitors (e.g., the N-aryl Tg11 series, SGC7901 IC50 = 0.434 μM) [1] and PDE5 inhibitors (e.g., the substituted N-benzyl series, cGMP-PDE IC50 = 0.36 μM) [2]—makes it a critical chemical probe for target selectivity profiling. Researchers can expose the compound to parallel EGFR kinase and PDE5 enzyme panels to establish the baseline selectivity fingerprint of the 4-unsubstituted-benzylamino scaffold. This fingerprint then serves as the reference for tracking how progressive benzyl ring functionalization or replacement with aniline groups shifts the selectivity profile. The compound's retention of the secondary amine N-H donor distinguishes it from N-methyl-N-phenyl tertiary amine analogs that lack hinge-binding capacity .

Scenario 3: Antiproliferative SAR Anchor Point for 6,7,8-Trimethoxyquinazoline Libraries

For medicinal chemistry teams building focused libraries of 6,7,8-trimethoxyquinazoline derivatives for antiproliferative screening, the target compound represents the simplest 4-benzylamino substitution. Published multi-cell-line data for the N-aryl series establish that compounds 6b and 6e achieve IC50 values of 5.8–9.8 μM across PC3, A431, Bcap-37, and BGC823 cell lines, while most compounds tested exhibited weaker activity than the reference standard PD153035 (EGFR IC50 = 29 pM) [1]. Inclusion of the target compound in screening cascades provides the benzylamine anchor point for benchmarking N-aryl vs. N-benzyl potency trends and for validating that antiproliferative SAR within the series is driven by the 4-substituent rather than the 6,7,8-trimethoxy core alone. Microwave-assisted synthesis protocols [2] further enable rapid resupply of the compound for iterative screening cycles.

Scenario 4: Physicochemical Developability Benchmarking — Minimal Substituent Anchor Point

The target compound (MW = 325.36 Da, LogP = 3.27, TPSA = 65.5 Ų) represents the minimal molecular weight and minimal polar surface area member of the 6,7,8-trimethoxy-4-benzylaminoquinazoline series, as confirmed by vendor-computed properties [1] and contextualized by drug-likeness assessments from Dwivedi et al. (2022), who demonstrated that 4-N-heterocyclic-2-aryl-6,7,8-trimethoxyquinazolines show appreciable drug-like characteristics with favorable thermodynamic stability in 100 ns MD simulations [2]. DMPK and formulation scientists can procure this compound as the anchor point for establishing how incremental additions to the benzyl ring (e.g., methylenedioxy, methoxy, halogen substituents) affect LogD, aqueous solubility, microsomal stability, and permeability. The compound's commercial availability at gram scale from multiple vendors supports the material quantities needed for physicochemical profiling and early formulation assessment.

Quote Request

Request a Quote for 6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.